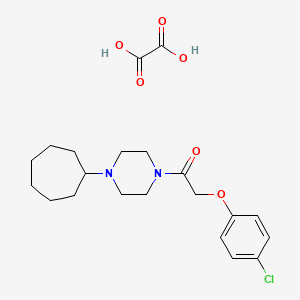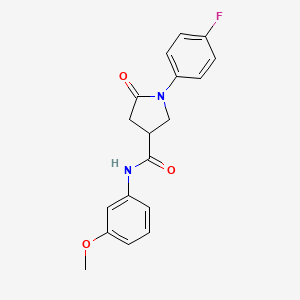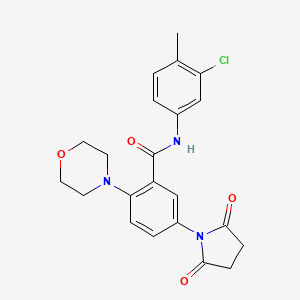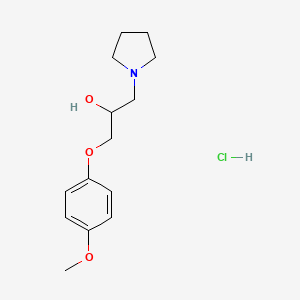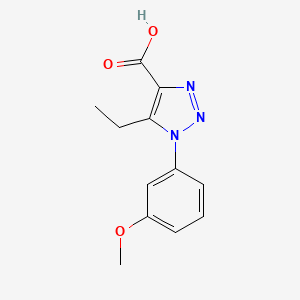
5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an ethyl group, a methoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-methoxyphenyl azide, and the alkyne component is ethyl propiolate.
Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 5-ethyl-1-(3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: 5-bromoethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates of enzymes, making it a valuable tool for probing enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, and anticancer agents. The presence of the triazole ring is known to enhance the biological activity of these derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and solubility.
5-methyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The methyl group instead of the ethyl group can lead to different steric and electronic effects.
5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Uniqueness
5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the ethyl group, methoxyphenyl group, and carboxylic acid group provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Propiedades
IUPAC Name |
5-ethyl-1-(3-methoxyphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10-11(12(16)17)13-14-15(10)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKDNYJVPMGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-Hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one](/img/structure/B5163650.png)
![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
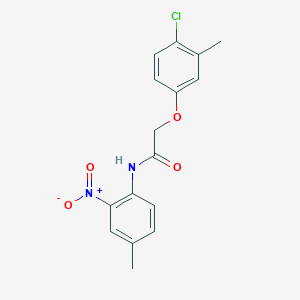
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
![N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5163714.png)
